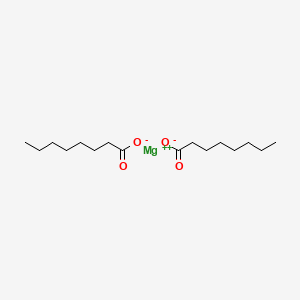

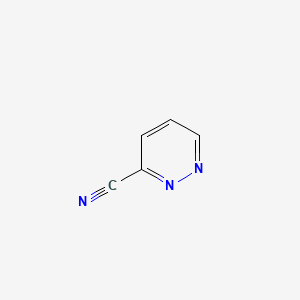

![molecular formula C8H7ClN2 B1590264 5-Cloro-2-metilimidazo[1,2-a]piridina CAS No. 141517-47-7](/img/structure/B1590264.png)

5-Cloro-2-metilimidazo[1,2-a]piridina

Descripción general

Descripción

5-Chloro-2-methylimidazo[1,2-A]pyridine is a chemical compound with the molecular formula C8H9ClN2 .

Synthesis Analysis

Imidazo[1,2-a]pyridines, including 5-Chloro-2-methylimidazo[1,2-A]pyridine, can be synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of this moiety from easily available chemicals is desirable due to its wide range of applications in various branches of chemistry .Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methylimidazo[1,2-A]pyridine was established based on X-ray structural analysis . The structure of this compound includes a fused bicyclic 5–6 heterocycle .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine, leading to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Aplicaciones Científicas De Investigación

Desarrollo de Fármacos en Química Medicinal

5-Cloro-2-metilimidazo[1,2-a]piridina es reconocido como un andamiaje de "prejuicio de fármaco" debido a su amplio rango de aplicaciones en química medicinal. Esta unidad a menudo se usa en la síntesis de varios fármacos debido a su carácter estructural, que puede interactuar con diferentes objetivos biológicos .

Carácter Estructural de la Ciencia de Materiales

El carácter estructural de la this compound también la hace útil en la ciencia de materiales. Sus heterociclos bicíclicos fusionados pueden ser ventajosos en el desarrollo de materiales con propiedades específicas .

Actividad Antimicrobiana Tratamiento de la Tuberculosis

Estudios recientes han demostrado que los análogos de imidazo[1,2-a]piridina exhiben una significativa actividad antituberculosa in vitro. Esto incluye actividad contra cepas replicantes y no replicantes, así como tuberculosis multirresistente y resistente a múltiples fármacos .

Síntesis Química Reacciones de Halogenación

En la síntesis química, la this compound puede sufrir reacciones de halogenación. Estas reacciones son importantes para crear varios compuestos halogenados, que pueden tener diferentes aplicaciones en productos farmacéuticos y agroquímicos .

Síntesis Orgánica Reacciones Sin Solvente Ni Catalizador

Este compuesto se ha utilizado en la síntesis sin solvente ni catalizador de imidazo[1,2-a]piridinas en condiciones térmicas. Estos métodos son valiosos para crear rutas sintéticas respetuosas con el medio ambiente y rentables .

Mecanismo De Acción

While the specific mechanism of action for 5-Chloro-2-methylimidazo[1,2-A]pyridine is not mentioned in the search results, imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Some imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

While specific safety data for 5-Chloro-2-methylimidazo[1,2-A]pyridine is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds . Use of personal protective equipment and ensuring adequate ventilation is advised .

Direcciones Futuras

Imidazo[1,2-a]pyridine analogues, including 5-Chloro-2-methylimidazo[1,2-A]pyridine, have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold due to their significant activity against various diseases, including tuberculosis . Therefore, future research may focus on exploring their potential in drug discovery and development .

Análisis Bioquímico

Biochemical Properties

5-Chloro-2-methylimidazo[1,2-A]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules such as DNA, proteins, and lipids, potentially leading to mutagenic or carcinogenic effects .

Cellular Effects

5-Chloro-2-methylimidazo[1,2-A]pyridine has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 5-Chloro-2-methylimidazo[1,2-A]pyridine can activate stress response pathways, such as the p53 pathway, leading to changes in gene expression that promote cell cycle arrest or apoptosis . Additionally, this compound can disrupt mitochondrial function, leading to altered cellular energy metabolism and increased production of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of 5-Chloro-2-methylimidazo[1,2-A]pyridine involves several key processes. At the molecular level, this compound can bind to DNA, forming adducts that interfere with DNA replication and transcription . This binding can result in mutations and genomic instability, contributing to its potential carcinogenic effects. Furthermore, 5-Chloro-2-methylimidazo[1,2-A]pyridine can inhibit or activate specific enzymes, such as cytochrome P450 enzymes, altering their catalytic activity and affecting the metabolism of other compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-2-methylimidazo[1,2-A]pyridine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-2-methylimidazo[1,2-A]pyridine can undergo metabolic activation to form reactive intermediates, which can persist and exert prolonged biological effects . Additionally, the degradation products of this compound may also have biological activity, contributing to its overall impact on cells and tissues .

Dosage Effects in Animal Models

The effects of 5-Chloro-2-methylimidazo[1,2-A]pyridine vary with different dosages in animal models. At low doses, this compound may induce adaptive responses, such as the activation of detoxification pathways and antioxidant defenses . At higher doses, 5-Chloro-2-methylimidazo[1,2-A]pyridine can cause toxic effects, including DNA damage, oxidative stress, and cell death . These dose-dependent effects highlight the importance of understanding the threshold levels at which this compound transitions from being biologically active to toxic.

Metabolic Pathways

5-Chloro-2-methylimidazo[1,2-A]pyridine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of 5-Chloro-2-methylimidazo[1,2-A]pyridine, leading to the formation of reactive intermediates that can further react with cellular macromolecules . The metabolic activation of this compound is a key step in its biological activity, as it determines the formation of DNA adducts and other reactive species that contribute to its mutagenic and carcinogenic potential .

Transport and Distribution

The transport and distribution of 5-Chloro-2-methylimidazo[1,2-A]pyridine within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 5-Chloro-2-methylimidazo[1,2-A]pyridine can localize to different cellular compartments, where it may accumulate and exert its biological effects .

Subcellular Localization

The subcellular localization of 5-Chloro-2-methylimidazo[1,2-A]pyridine is an important determinant of its activity and function. This compound can be found in various cellular compartments, including the nucleus, mitochondria, and cytoplasm . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, the presence of nuclear localization signals can facilitate the transport of 5-Chloro-2-methylimidazo[1,2-A]pyridine to the nucleus, where it can interact with DNA and other nuclear proteins .

Propiedades

IUPAC Name |

5-chloro-2-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-6-5-11-7(9)3-2-4-8(11)10-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHLRTWNWUQSHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=N1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552389 | |

| Record name | 5-Chloro-2-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141517-47-7 | |

| Record name | 5-Chloro-2-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

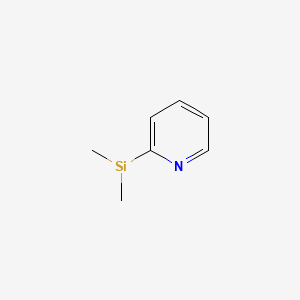

![6-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1590190.png)